

# Spectroscopic Profile of 4-Bromo-5-methylisatin: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-5-methylisatin

Cat. No.: B030822

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For Immediate Release: This technical guide provides an in-depth analysis of the spectroscopic data for **4-Bromo-5-methylisatin** ( $C_9H_6BrNO_2$ ), a halogenated indole derivative with applications in pharmaceutical development and as a building block for dyes and advanced materials.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data

The structural elucidation of **4-Bromo-5-methylisatin** is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although a complete, publicly available dataset for this specific compound is not readily found in singular sources, data from analogous compounds and general spectroscopic principles provide a robust framework for its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For **4-Bromo-5-methylisatin**, both  $^1H$  and  $^{13}C$  NMR data are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Table 1: Predicted  $^1H$  NMR Spectral Data for **4-Bromo-5-methylisatin**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~2.4	s	3H	-CH <sub>3</sub>
~7.0-7.8	m	2H	Aromatic CH
~8.5	br s	1H	N-H

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-Bromo-5-methylisatin**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~17	-CH <sub>3</sub>
~112-145	Aromatic/olefinic C
~158	C=O (Amide)
~183	C=O (Ketone)

Note: The chemical shifts presented are estimations based on known data for similar isatin derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Bromo-5-methylisatin** is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Table 3: Expected IR Absorption Bands for **4-Bromo-5-methylisatin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3200-3400	Medium	N-H stretch (Amide)
~1740-1760	Strong	C=O stretch (Ketone)
~1700-1720	Strong	C=O stretch (Amide)
~1600-1620	Medium	C=C stretch (Aromatic)
~1000-1200	Medium-Strong	C-N stretch
~550-650	Medium-Strong	C-Br stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for isatin derivatives.

### NMR Spectroscopy

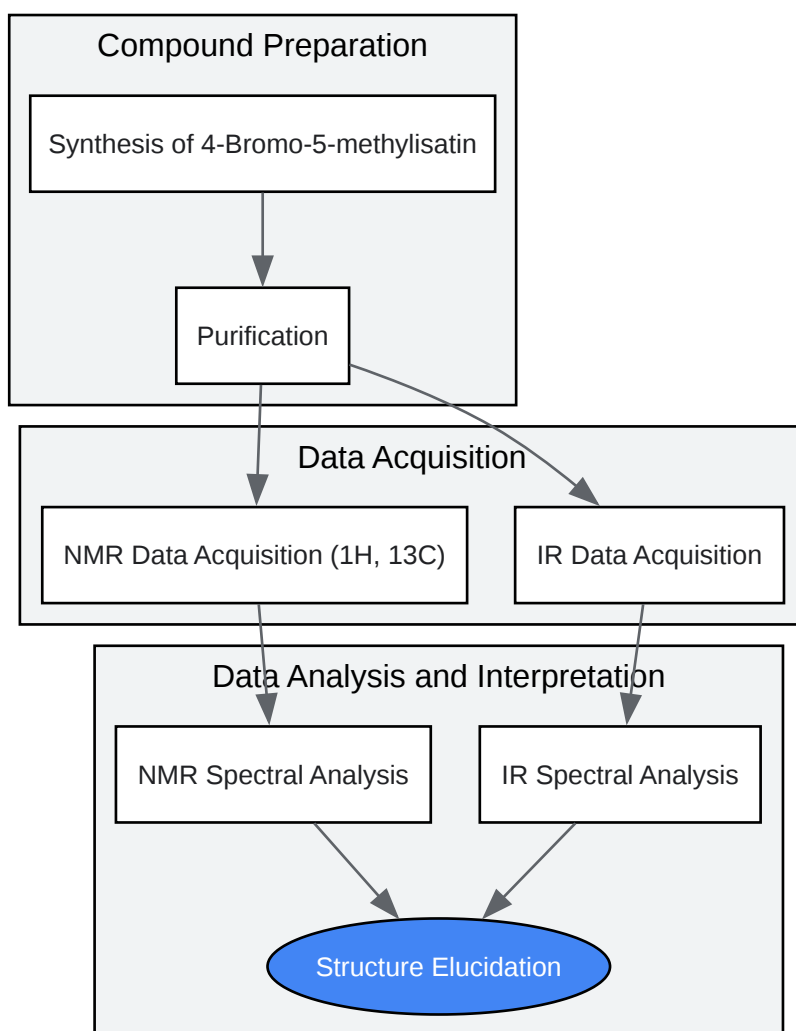
<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

### IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

## Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like **4-Bromo-5-methylisatin** follows a logical workflow.



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## References

- 1. 4-Bromo-5-methylisatin [infochems.co.kr]
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